N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the trifluoromethyl group. The final step involves the acylation of the thiazole ring to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and piperazine-containing molecules. Examples include:
Thiazole-based drugs: Omeprazole, pantoprazole
Piperazine derivatives: Ciprofloxacin, norfloxacin
Uniqueness
N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H19F3N4O2S |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H19F3N4O2S/c1-12(26)22-17-23-14(11-28-17)10-16(27)25-7-5-24(6-8-25)15-4-2-3-13(9-15)18(19,20)21/h2-4,9,11H,5-8,10H2,1H3,(H,22,23,26) |
InChI Key |
CXWQTCZGDXYWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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